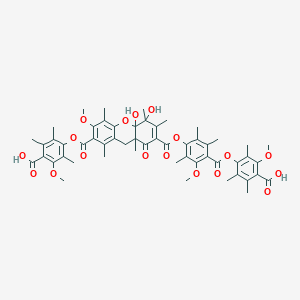
Thielocin A1beta
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thielocin A1beta, also known as this compound, is a useful research compound. Its molecular formula is C54H60O18 and its molecular weight is 997 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Antitumor Activity
Thielocin A1beta has demonstrated notable antitumor properties across various cancer cell lines. The following table summarizes its effectiveness:
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| A549 | 13.14 | Cisplatin | 14.33 |
| HepG2 | 49.02 | Cisplatin | 18.74 |
| KB | 13.0 | Ellipticine | 1.99 |
These results indicate that this compound is comparable to established chemotherapeutic agents, suggesting its potential as a novel anticancer drug .
Phospholipase Inhibition
this compound exhibits inhibitory effects on phospholipase A2 (PLA2), which is implicated in inflammatory processes. The following data highlights its potency:
| Source | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| Rat PLA2-II | 43 | Mepacrine | 320 |
| Human PLA2-II | 29 | Mepacrine | 76 |
This inhibition can have therapeutic implications for conditions characterized by excessive inflammation .
Antimicrobial Properties
This compound has been evaluated for its antibacterial and antifungal activities, showing promising results against various pathogens.
Antibacterial Activity
The compound demonstrates significant antibacterial effects, as shown in the following table:
| Bacteria Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Bacillus subtilis | 25 | Ancomycin | 0.5 |
| Staphylococcus aureus | 25 | Ancomycin | 0.5 |
These findings suggest that this compound could be a candidate for developing new antibacterial agents .
Antifungal Activity
The antifungal efficacy of this compound is also noteworthy:
| Fungi Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Botrytis cinerea | 10 | Rovral | 1 |
This indicates its potential use in agricultural applications to control fungal pathogens .
Anti-Diabetic Effects
Research has indicated that this compound possesses α-glucosidase inhibitory activity, which is beneficial in managing diabetes by delaying carbohydrate absorption.
| Assay Type | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| Colorimetric assay | 14.17 | Acarbose | 640.88 |
This suggests that this compound may contribute to diabetes management strategies .
Case Studies and Research Findings
Several studies have explored the applications of this compound in depth:
- A study published in the European Journal of Pharmacology highlighted the anti-inflammatory effects of this compound by assessing its impact on bee venom PLA2-induced edema in mice, demonstrating significant reduction in swelling .
- Another research article focused on the compound's ability to inhibit secretory phospholipase A2, indicating potential therapeutic applications for inflammatory diseases .
Eigenschaften
CAS-Nummer |
134892-23-2 |
|---|---|
Molekularformel |
C54H60O18 |
Molekulargewicht |
997 g/mol |
IUPAC-Name |
4-[4-[7-(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-9H-xanthene-2-carbonyl]oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid |
InChI |
InChI=1S/C54H60O18/c1-20-23(4)38(27(8)42(65-15)33(20)47(56)57)69-49(60)35-22(3)25(6)40(29(10)44(35)67-17)71-51(62)37-31(12)53(14,63)54(64)52(13,46(37)55)19-32-26(7)36(45(68-18)30(11)41(32)72-54)50(61)70-39-24(5)21(2)34(48(58)59)43(66-16)28(39)9/h63-64H,19H2,1-18H3,(H,56,57)(H,58,59) |
InChI-Schlüssel |
DEUPNPRGHXXEHM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1C(=O)O)OC)C)OC(=O)C2=C(C(=C(C(=C2C)C)OC(=O)C3=C(C(C4(C(C3=O)(CC5=C(C(=C(C(=C5O4)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C)C)O)(C)O)C)C)OC)C |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C(=O)O)OC)C)OC(=O)C2=C(C(=C(C(=C2C)C)OC(=O)C3=C(C(C4(C(C3=O)(CC5=C(C(=C(C(=C5O4)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C)C)O)(C)O)C)C)OC)C |
Key on ui other cas no. |
134933-42-9 |
Synonyme |
thielocin A1 beta thielocin A1beta |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















